Superior Enantiomeric Purity in Enzymatic Oxazolidinone Synthesis
In a direct head-to-head comparison using halohydrin dehalogenase (HheC) from *Agrobacterium radiobacter* AD1, the reaction of 2-(bromomethyl)-2-methyloxirane with sodium cyanate produced the corresponding 5-substituted 2-oxazolidinone with a yield of 87% and an enantiomeric excess (ee) of >99% [1]. In contrast, the reaction with the comparator, epibromohydrin, under the same conditions afforded a 97% yield but a significantly lower optical purity of 89% ee [1]. This demonstrates that while epibromohydrin provides a slightly higher chemical yield, 2-(bromomethyl)-2-methyloxirane delivers a near-perfect stereochemical outcome, making it the superior choice for applications requiring high enantiopurity.
| Evidence Dimension | Enzymatic ring-opening with sodium cyanate |
|---|---|
| Target Compound Data | Yield: 87%; Optical purity: >99% ee |
| Comparator Or Baseline | Epibromohydrin (CAS 3132-64-7): Yield: 97%; Optical purity: 89% ee |
| Quantified Difference | Target compound yields product with >10 percentage points higher ee ( >99% vs 89% ) at the cost of a 10 percentage point reduction in chemical yield. |
| Conditions | HheC-catalyzed dynamic kinetic resolution in the presence of catalytic bromide ion. |
Why This Matters
For researchers synthesizing enantiomerically pure pharmaceuticals or chiral intermediates, a >99% ee outcome eliminates the need for costly and time-consuming downstream purification steps, justifying the use of this specific epoxide over epibromohydrin despite a marginally lower chemical yield.
- [1] Mikleušević, A., Hameršak, Z., Salopek-Sondi, B., & Tang, L. (2015). Oxazolidinone Synthesis through Halohydrin Dehalogenase-Catalyzed Dynamic Kinetic Resolution. ChemInform, 46(38). View Source
